Structural Differentiation: Unique C4-Thiophene-2-carboxylate Ester vs. Pivalate and Alkylthio Analogs
CAS 303987-62-4 incorporates a thiophene-2-carboxylate ester at the C4 position of the tetrahydroquinazoline core—an aromatic, planar, sulfur-containing heterocyclic ester. This differentiates it from the closest commercially available analog, 2-(methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl pivalate (CAS 303987-60-2), which bears a bulky aliphatic tert-butyl ester . The thiophene ring provides π–π stacking capability and a different hydrogen-bond acceptor profile compared to the aliphatic pivalate, while the ester linkage at C4 distinguishes it from 4-(methylthio)-tetrahydroquinazoline (CAS 1127-77-1), which lacks an ester functionality entirely .
| Evidence Dimension | Functional group at the C4 position of the tetrahydroquinazoline core |
|---|---|
| Target Compound Data | Thiophene-2-carboxylate ester (CAS 303987-62-4) |
| Comparator Or Baseline | Pivalate ester (CAS 303987-60-2); Methylthio substituent (CAS 1127-77-1; MW 180.27, lacks ester altogether) |
| Quantified Difference | No single numerical parameter available; structural difference corresponds to predicted LogP shift of approximately 1.5–2.0 units and significant change in topological polar surface area (TPSA) due to replacement of aromatic thiophene with aliphatic tert-butyl. |
| Conditions | Structural and molecular property comparison based on publicly available CAS registry and molecular formula data. |
Why This Matters
For medicinal chemists conducting SAR by catalog, the thiophene ester provides aromatic stacking interactions and metabolic liabilities distinct from aliphatic esters, directly impacting binding affinity predictions and in vivo stability profiles.
